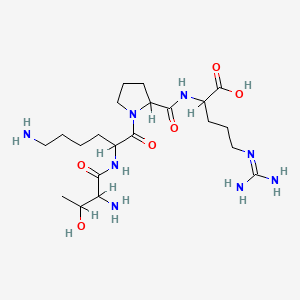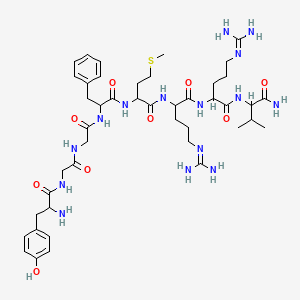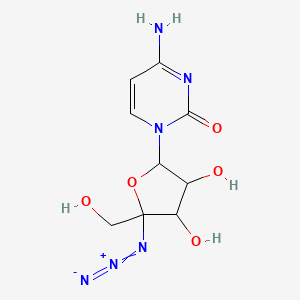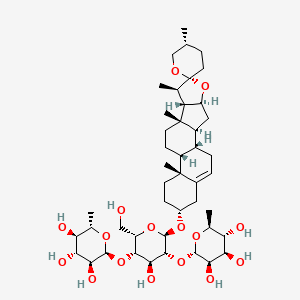![molecular formula C15H10Cl2N4O6 B8082465 (4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B8082465.png)
(4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one” is known as Opicapone. It is a chemical compound with the molecular formula C₁₅H₁₀Cl₂N₄O₆ . Opicapone is primarily used as a medication to treat Parkinson’s disease by inhibiting the enzyme catechol-O-methyltransferase (COMT), which breaks down dopamine in the brain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Opicapone involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzoxazole ring and the introduction of the nitro and chloro substituents. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents.
Industrial Production Methods: Industrial production of Opicapone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is carefully monitored to maintain the reaction conditions and to minimize impurities.
化学反应分析
Types of Reactions: Opicapone undergoes several types of chemical reactions, including:
Oxidation: Opicapone can be oxidized to form various oxidation products.
Reduction: Reduction of Opicapone can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to different halogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of Opicapone with different functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of other compounds.
科学研究应用
Opicapone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent for other neurological disorders.
Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the effects of levodopa by inhibiting the breakdown of dopamine.
Industry: Used in the pharmaceutical industry for the development of new drugs and formulations.
作用机制
Opicapone exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting COMT, Opicapone increases the levels of dopamine, thereby improving the symptoms of Parkinson’s disease. The molecular targets include the active site of the COMT enzyme, where Opicapone binds and prevents the enzyme from catalyzing the methylation of dopamine .
相似化合物的比较
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Tolcapone: Similar to Opicapone, but with a different safety profile and mechanism of action.
Uniqueness of Opicapone: Opicapone is unique due to its long duration of action and its ability to provide sustained inhibition of COMT. This results in a more stable and prolonged increase in dopamine levels compared to other COMT inhibitors. Additionally, Opicapone has a favorable safety profile, making it a preferred choice for many patients .
属性
IUPAC Name |
(4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22H,1-2H3,(H,18,19)/b15-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGGGVAREUUJQV-CHHVJCJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NC(=C3C=C(C(=O)C(=C3)O)[N+](=O)[O-])ON2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=N/C(=C/3\C=C(C(=O)C(=C3)O)[N+](=O)[O-])/ON2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8082386.png)
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride](/img/structure/B8082399.png)
![(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL](/img/structure/B8082417.png)



![7-(3,5-Dihydroxy-2-methylcyclohexen-1-yl)-13-(6-hydroxy-6-methylheptan-2-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B8082463.png)
![3-[2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8082464.png)
![4-[(5Z)-4-amino-5-(7-methoxyindol-2-ylidene)-1H-imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid](/img/structure/B8082466.png)
![5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-1,2-dihydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B8082468.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;2,3-dihydroxybutanedioic acid](/img/structure/B8082481.png)
![2-[[2-[(3Z)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(2-hydroxy-5-sulfamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]acetyl]amino]butanedioic acid](/img/structure/B8082489.png)

